zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride involves the diazotization of 4-aminobenzenediazonium chloride followed by coupling with zinc chloride. The reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The final product is usually obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted aromatic compounds.
Coupling Reactions: Azo dyes with different colors depending on the coupling partner.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its intense color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in the textile industry and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride involves the interaction of the diazonium group with various nucleophiles. This interaction leads to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
4-(4-diazonioanilino)benzenediazonium chloride: Similar structure but lacks the zinc component.
6-(4-(4-diazonioanilino)phenylazo)-4-ethoxytoluene-3-diazonium zinc chloride: Another diazonium compound with different substituents
Uniqueness
Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride is unique due to the presence of zinc, which imparts specific properties such as enhanced stability and reactivity. This makes it particularly useful in industrial applications where these properties are desirable .
Properties
CAS No. |
68348-77-6 |
---|---|
Molecular Formula |
C12H9N5.Cl4Zn C12H9Cl4N5Zn |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/C12H9N5.4ClH.Zn/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;;;;;/h1-8,15H;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
ZGMKZCQLNCOKKM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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